molecular formula C13H17BrO4 B13437407 Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate

Cat. No.: B13437407
M. Wt: 317.17 g/mol
InChI Key: FPUUCDXLWDWARV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C13H17BrO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a butanoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobutanoate: Similar in structure but lacks the phenoxy and methoxy groups.

    Ethyl 3-bromobutanoate: Similar but with the bromine atom on a different carbon.

    Ethyl acetate: A simpler ester without the bromine, phenoxy, or methoxy groups.

Uniqueness

Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is unique due to the presence of the bromine, methoxy, and phenoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-methoxyphenoxy)butanoate

InChI

InChI=1S/C13H17BrO4/c1-3-17-13(15)5-4-8-18-12-9-10(14)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

FPUUCDXLWDWARV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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